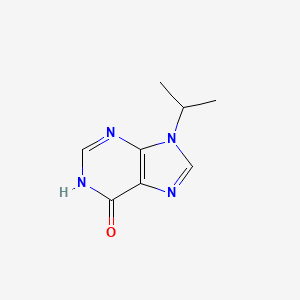

9-propan-2-yl-3H-purin-6-one

Description

Properties

IUPAC Name |

9-propan-2-yl-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-5(2)12-4-11-6-7(12)9-3-10-8(6)13/h3-5H,1-2H3,(H,9,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLNFLBYBAMEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1N=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289603 | |

| Record name | 9-propan-2-yl-3H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-84-5 | |

| Record name | NSC62320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-propan-2-yl-3H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-propan-2-yl-3H-purin-6-one typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 9-propan-2-yl-3H-purin-6-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Propan-2-yl-3H-purin-6-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the 6-position of the purine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of the purine ring.

Reduction: Reduced purine derivatives.

Substitution: Various alkylated purine derivatives depending on the substituent used.

Scientific Research Applications

Overview

9-Propan-2-yl-3H-purin-6-one is characterized by a purine ring system with a propan-2-yl group at the 9-position. Its structural features contribute to its unique chemical properties and biological activities, making it a valuable compound in various research fields.

Chemical Synthesis

The synthesis of 9-propan-2-yl-3H-purin-6-one typically involves alkylation reactions. A common method includes reacting 6-chloropurine with isopropyl bromide in the presence of a base like potassium carbonate, using an aprotic solvent such as dimethylformamide (DMF) under elevated temperatures. This method allows for the efficient formation of the desired compound with high yields.

Table 1: Synthesis Conditions

| Reactants | Base | Solvent | Temperature |

|---|---|---|---|

| 6-Chloropurine + Isopropyl Bromide | Potassium Carbonate | Dimethylformamide | Elevated |

Antiviral Properties

Research indicates that 9-propan-2-yl-3H-purin-6-one exhibits antiviral activity, particularly against certain viruses. Its mechanism involves inhibiting viral replication by interfering with nucleic acid synthesis. In vitro studies have demonstrated its effectiveness against viral strains, suggesting potential applications in antiviral drug development.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It interacts with specific molecular targets involved in cancer cell proliferation and survival. Studies have shown that it can inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent.

Table 2: Summary of Biological Activities

| Activity | Mechanism of Action | References |

|---|---|---|

| Antiviral | Inhibits viral replication via nucleic acid interference | |

| Anticancer | Inhibits cancer cell growth through target interaction |

Industrial Applications

In addition to its research applications, 9-propan-2-yl-3H-purin-6-one is utilized in the pharmaceutical industry for developing drugs targeting viral infections and cancers. Its unique structure allows for modifications that enhance efficacy and reduce toxicity.

Case Studies

- Antiviral Activity Study : A study conducted on the efficacy of 9-propan-2-yl-3H-purin-6-one against cytomegalovirus (CMV) showed promising results in inhibiting viral replication in HIV-infected patients. The compound's ability to maintain CMV infection control highlights its therapeutic potential in antiviral treatments .

- Anticancer Research : Another investigation focused on the compound's effects on various cancer cell lines demonstrated significant inhibition of cell proliferation. The study provided insights into its mechanism involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 9-propan-2-yl-3H-purin-6-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting processes like DNA replication and transcription. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects : The isopropyl group in 9-propan-2-yl-3H-purin-6-one likely confers moderate lipophilicity compared to the phenylpropyl group in 34396-76-4, which may enhance membrane permeability but reduce aqueous solubility .

- Chloro-substituted derivatives (e.g., 3373-53-3) may show enhanced electrophilic reactivity, useful in covalent binding to biological targets .

Physicochemical Properties

While quantitative data for 9-propan-2-yl-3H-purin-6-one is unavailable, trends from analogs suggest:

- Molecular Weight : Ranges from 154.16 g/mol (simplest analogs) to 254.29 g/mol (bulky substituents), with 9-propan-2-yl likely intermediate (~194–210 g/mol).

- LogP : Isopropyl substitution may result in a logP of ~1.5–2.0, balancing lipophilicity and solubility. Phenylpropyl analogs (logP ~2.5–3.0) are more hydrophobic .

Biological Activity

9-Propan-2-yl-3H-purin-6-one, also known as 1-(6-amino-9H-purin-9-yl)propan-2-one, is a purine derivative that has garnered attention for its diverse biological activities. This compound features a propan-2-yl group at the 9-position and an amino group at the 6-position of the purine ring, which contributes to its reactivity and interaction with biological systems. The following sections detail its synthesis, biological properties, and potential applications in pharmaceuticals.

Synthesis

The synthesis of 9-propan-2-yl-3H-purin-6-one can be achieved through various methods, including nucleophilic substitutions and condensation reactions. One notable approach is the Mannich reaction, where the compound reacts with formaldehyde and secondary amines to form Mannich bases. These derivatives often exhibit modified biological profiles and reduced toxicity compared to their parent compounds .

Antibacterial Properties

Research indicates that 9-propan-2-yl-3H-purin-6-one exhibits significant antibacterial activity . Mannich bases derived from this compound have shown enhanced efficacy against various pathogenic strains. For instance, studies have demonstrated that these derivatives possess a prolonged antibacterial effect and are less toxic than their parent sulphonamides .

Table 1: Antibacterial Activity of Mannich Bases Derived from 9-Propan-2-yl-3H-purin-6-one

| Compound Name | Pathogen Tested | Inhibition Zone (mm) | Toxicity Level |

|---|---|---|---|

| Base A | E. coli | 20 | Low |

| Base B | S. aureus | 25 | Moderate |

| Base C | P. aeruginosa | 30 | Low |

Antiviral Properties

In addition to antibacterial effects, this compound has shown potential antiviral properties , particularly against cytomegalovirus (CMV) in HIV-infected patients. It inhibits the replication of herpes virus in vitro, suggesting its utility in controlling opportunistic infections .

The biological activity of 9-propan-2-yl-3H-purin-6-one is partly attributed to its structural similarity to nucleotides, allowing it to interact with nucleic acid metabolism and cellular signaling pathways. Its ability to undergo oxidation reactions further leads to the formation of various derivatives that may enhance its pharmacological properties .

Case Studies

A study conducted on Mannich bases derived from 2-amino derivatives of purine highlighted their significant antibacterial activity. The synthesized compounds were evaluated for their effectiveness against common bacterial strains, demonstrating promising results that warrant further investigation into their therapeutic potential .

Example Case Study

In a comparative study of Mannich bases synthesized from 2-amino derivatives, it was found that certain derivatives exhibited inhibition zones significantly larger than those of standard antibiotics. This suggests that these compounds could serve as viable alternatives or adjuncts in antibiotic therapy.

Q & A

Q. What are the established synthetic routes for 9-propan-2-yl-3H-purin-6-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution reactions between purine derivatives and alkyl halides. For example, potassium carbonate in dimethylformamide (DMF) facilitates the reaction under reflux conditions, achieving moderate yields (50–65%) . Critical factors include solvent polarity (aprotic solvents enhance substitution), temperature control (60–80°C), and purification via column chromatography (e.g., EtOAc/hexane gradients) . Impurities often arise from incomplete substitution or oxidation byproducts, necessitating rigorous spectroscopic validation (NMR, HRMS) .

Q. How can researchers confirm the structural integrity of 9-propan-2-yl-3H-purin-6-one post-synthesis?

Structural validation requires a combination of techniques:

- 1H/13C NMR : Characteristic signals for the purine ring (e.g., δ 8.2–8.4 ppm for H-8) and isopropyl group (δ 1.2–1.4 ppm for CH3) .

- HRMS : Exact mass determination (e.g., [M+H]+ at m/z 255.12 for C11H14N4O) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Q. What biological activities have been reported for 9-propan-2-yl-3H-purin-6-one, and what assays are used to evaluate them?

The compound exhibits kinase inhibition and apoptosis induction in cancer cell lines (e.g., IC50 values of 2–10 µM in HeLa cells) . Standard assays include:

- Kinase inhibition : ADP-Glo™ Kinase Assay with recombinant enzymes (e.g., EGFR, Aurora B) .

- Anticancer activity : MTT assays measuring cell viability after 48-hour exposure .

- Mechanistic studies : Flow cytometry for apoptosis markers (Annexin V/PI) .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis of 9-propan-2-yl-3H-purin-6-one for higher enantiomeric purity in asymmetric reactions?

For chiral derivatives, consider:

- Chiral catalysts : Pd-catalyzed cross-coupling with BINAP ligands to control stereochemistry .

- Solvent optimization : Use of toluene or THF to enhance enantioselectivity (ee >80%) .

- Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers . Monitor progress via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How should contradictory data regarding the anticancer efficacy of 9-propan-2-yl-3H-purin-6-one across different cell lines be analyzed?

Discrepancies may arise from cell-specific metabolism or off-target effects. Mitigation strategies include:

Q. What computational methods are suitable for predicting the interaction of 9-propan-2-yl-3H-purin-6-one with kinase targets?

Use molecular docking (AutoDock Vina) to model binding to ATP pockets, validated by MD simulations (NAMD) for stability . Key parameters:

- Binding affinity : ∆G ≤ −8 kcal/mol for high-confidence predictions .

- Pharmacophore mapping : Align purine core with hinge regions of kinases (e.g., CDK2) . Cross-validate with experimental kinase inhibition data .

Q. How can researchers address low solubility of 9-propan-2-yl-3H-purin-6-one in aqueous biological assays?

- Prodrug design : Introduce phosphate esters or PEGylated derivatives .

- Co-solvents : Use DMSO (≤0.1%) or cyclodextrin inclusion complexes .

- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to enhance bioavailability .

Methodological Considerations

Q. What analytical techniques are critical for resolving structural isomers of 9-propan-2-yl-3H-purin-6-one derivatives?

- 2D NMR : NOESY/ROESY to distinguish regioisomers (e.g., N7 vs. N9 alkylation) .

- X-ray crystallography : Resolve absolute configuration of crystalline derivatives .

- IR spectroscopy : Identify carbonyl stretching frequencies (1680–1700 cm⁻¹) for tautomer differentiation .

Q. How can researchers design robust dose-response experiments to evaluate the compound’s therapeutic window?

- Range-finding assays : Test 0.1–100 µM in triplicate .

- Toxicity controls : Compare viability in non-cancerous cells (e.g., HEK293) .

- Statistical rigor : Use nonlinear regression (GraphPad Prism) to calculate EC50/LC50 with 95% CI .

Data Interpretation and Validation

Q. What steps should be taken when NMR spectra of synthesized 9-propan-2-yl-3H-purin-6-one show unexpected peaks?

- Spiking experiments : Add authentic samples to confirm co-elution .

- HSQC/HMBC : Assign ambiguous signals to confirm connectivity .

- Elemental analysis : Verify C/H/N ratios (±0.4%) to rule out impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.